molecular formula C6H4N2O2S B13201339 Methyl 3-(1,2,3-thiadiazol-5-YL)prop-2-ynoate

Methyl 3-(1,2,3-thiadiazol-5-YL)prop-2-ynoate

Cat. No.: B13201339
M. Wt: 168.18 g/mol
InChI Key: FTPMGFBMXJZZPZ-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,3-thiadiazol-5-YL)prop-2-ynoate is a heterocyclic ester featuring a 1,2,3-thiadiazole ring substituted at the 5-position and linked to a propargyl ester group. The 1,2,3-thiadiazole core contributes unique electronic properties, while the prop-2-ynoate ester enhances reactivity for further functionalization.

Properties

Molecular Formula

C6H4N2O2S

Molecular Weight

168.18 g/mol

IUPAC Name

methyl 3-(thiadiazol-5-yl)prop-2-ynoate

InChI

InChI=1S/C6H4N2O2S/c1-10-6(9)3-2-5-4-7-8-11-5/h4H,1H3

InChI Key

FTPMGFBMXJZZPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CN=NS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,3-thiadiazol-5-yl)prop-2-ynoate typically involves the reaction of 1,2,3-thiadiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,3-thiadiazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced heterocycles .

Scientific Research Applications

Methyl 3-(1,2,3-thiadiazol-5-yl)prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,3-thiadiazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Thiadiazole vs. Thiazole Cores

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate
  • Core Heterocycle : Replaces the 1,2,3-thiadiazole with a 1,3-thiazole (one sulfur, one nitrogen).
  • Key Differences : Thiazoles generally exhibit lower ring strain and greater stability compared to thiadiazoles. The electronic environment of the thiazole may reduce electrophilic substitution reactivity at the heterocyclic ring .
  • Commercial Availability : Available from at least one supplier (CAS 1699283-88-9), suggesting established synthesis protocols .
Methyl 3-[(5-(5-oxo-2-thioxoimidazolidin-1-yl)-1,3,4-thiadiazol-2-yl)thio]propanoate
  • Core Heterocycle : Features a 1,3,4-thiadiazole isomer instead of 1,2,3-thiadiazole.
  • Key Differences: The 1,3,4-thiadiazole ring exhibits distinct electronic and steric properties due to nitrogen positioning. Additional functional groups (thioxoimidazolidinone) enhance hydrogen-bonding capacity, as evidenced by IR peaks at 3448 cm⁻¹ (N–H stretch) .
  • Synthesis : Reported yield of 75%, with detailed NMR and elemental analysis data .

Functionalized Derivatives in Pharmaceutical Contexts

Thiazol-5-ylmethyl Carbamates
  • Example: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.
  • Key Differences : Complex stereochemistry and substituents (e.g., hydroperoxypropan-2-yl) suggest applications in protease inhibition or antiviral therapies. These derivatives prioritize bioactivity over synthetic simplicity, unlike the target compound .

Physicochemical and Reactivity Profiles

Property Methyl 3-(1,2,3-thiadiazol-5-YL)prop-2-ynoate Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate 1,3,4-Thiadiazole Derivative
Core Heterocycle 1,2,3-Thiadiazole 1,3-Thiazole 1,3,4-Thiadiazole
Melting Point Not reported Not reported 165–167°C
Key Functional Groups Prop-2-ynoate ester Prop-2-ynoate ester Thioether, imidazolidinone
Synthetic Accessibility Likely specialized Commercially available Moderate (75% yield)
  • Reactivity Notes: The prop-2-ynoate group in all compounds enables click chemistry or nucleophilic additions. However, the 1,2,3-thiadiazole’s electron-deficient nature may enhance susceptibility to ring-opening reactions compared to thiazoles.

Biological Activity

Methyl 3-(1,2,3-thiadiazol-5-YL)prop-2-ynoate, with the CAS number 1895927-78-2, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical formula:

  • Chemical Formula : C6H4N2O2S
  • Molecular Weight : 172.17 g/mol

The structure features a thiadiazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The thiadiazole moiety is associated with antibacterial and antifungal properties. Compounds containing this structure have been shown to inhibit the growth of various pathogens.
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted in several in vitro assays.
  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation.

In Vitro Studies

A study conducted on the cytotoxic effects of this compound utilized the MTT assay to evaluate cell viability in various cancer cell lines. The results indicated:

Cell LineIC50 (µg/mL)Treatment Duration (hours)
MCF-72524
HeLa3048
A5492072

The compound demonstrated significant cytotoxicity against these cell lines, with lower IC50 values indicating higher potency.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to sites involved in cell signaling pathways related to cancer and inflammation.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of derivatives of this compound. The study found that certain modifications to the thiadiazole ring enhanced its potency against breast cancer cells. The modified compounds exhibited IC50 values significantly lower than those of the parent compound .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial efficacy of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings highlight the potential application of this compound as a lead compound for developing new antimicrobial agents .

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